molecular formula C14H18N2O2S B6119663 1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione

1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione

Cat. No. B6119663
M. Wt: 278.37 g/mol
InChI Key: ZJZCOSLORQCKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione” is a derivative of piperazinedione, which is a class of organic compounds. Piperazinediones are cyclic compounds containing a piperazine ring substituted by two carbonyl (C=O) groups .

Scientific Research Applications

Antidiabetic Activity

Diabetes mellitus is a chronic disease characterized by hyperglycemia, which can lead to organ damage and vascular complications. Compound 2a has demonstrated potent antidiabetic activity by inhibiting two key enzymes: α-amylase and α-glycosidase. These enzymes play crucial roles in carbohydrate metabolism. The IC50 values for compound 2a are 3.57 ± 1.08 μg/ml (α-amylase) and 10.09 ± 0.70 μg/ml (α-glycosidase), outperforming the positive control acarbose (IC50 = 6.47 and 44.79 μg/ml, respectively) .

Antioxidant Properties

Compound 2a exhibits remarkable antioxidant activity. Using β-carotene linoleic acid and DPPH methods, it has shown superior antioxidant effects compared to positive controls. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers are exploring its potential as a natural antioxidant supplement .

Anti-Obesity Effects

Obesity is a global health concern associated with various metabolic disorders. Compound 2a also demonstrates anti-lipase activity, inhibiting the enzyme responsible for fat digestion. Its IC50 value (107.95 ± 1.88 μg/ml) surpasses that of orlistat (IC50 = 25.01 ± 0.78 μg/ml), a common anti-obesity drug. Investigating its use in weight management and obesity-related complications is an active area of research .

Molecular Docking Studies

To understand the interactions between compound 2a and α-amylase, researchers conducted molecular docking studies. These simulations provide insights into the binding pocket and potential mechanisms of action. The results suggest that compound 2a could be further explored for antidiabetic, antioxidant, and anti-obesity applications .

Medicinal Chemistry and Drug Design

Given its multifaceted effects, compound 2a holds promise as a lead compound for drug development. Medicinal chemists are investigating its structural modifications to optimize its pharmacological properties. Formulating suitable pharmaceutical dosage forms for clinical testing is a critical step toward addressing global health challenges .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial properties . Therefore, it’s plausible that this compound may also interact with bacterial enzymes or proteins, disrupting their normal function.

Biochemical Pathways

Similar compounds have been reported to interfere with bacterial cell wall synthesis . This suggests that the compound may affect similar pathways, leading to disruption of bacterial growth and proliferation.

Pharmacokinetics

The compound’s molecular weight (22835 g/mol) suggests that it may have suitable pharmacokinetic properties for drug development, as most orally administered drugs have a molecular weight between 160 and 480 g/mol.

Result of Action

Based on the antimicrobial properties of similar compounds , it can be hypothesized that this compound may lead to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death.

properties

IUPAC Name

1-ethyl-4-(2-phenylsulfanylethyl)piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-15-8-9-16(14(18)13(15)17)10-11-19-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZCOSLORQCKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione

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